molecular formula C12H10FNO2 B6414490 2-(2-Fluoro-3-methoxyphenyl)-4-hydroxypyridine, 95% CAS No. 1261984-50-2

2-(2-Fluoro-3-methoxyphenyl)-4-hydroxypyridine, 95%

Cat. No. B6414490
CAS RN: 1261984-50-2
M. Wt: 219.21 g/mol
InChI Key: XUKRDKKXMGPKQV-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methoxyphenyl)-4-hydroxypyridine, 95% (2F3MPH95) is a synthetic compound that is used in various scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in the laboratory.

Scientific Research Applications

2-(2-Fluoro-3-methoxyphenyl)-4-hydroxypyridine, 95% is used in a variety of scientific research applications, including the study of enzyme inhibition and drug design. It has been used to study the inhibition of enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels. It has also been used in the study of drug design, as it has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Mechanism of Action

2-(2-Fluoro-3-methoxyphenyl)-4-hydroxypyridine, 95% has been found to act as an inhibitor of enzymes such as acetylcholinesterase and COX-2. It works by binding to the active site of the enzyme, thus preventing the enzyme from binding to its substrate. This results in the inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
2-(2-Fluoro-3-methoxyphenyl)-4-hydroxypyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels. It has also been found to inhibit the enzyme COX-2, which is involved in the production of pro-inflammatory molecules. In addition, 2-(2-Fluoro-3-methoxyphenyl)-4-hydroxypyridine, 95% has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

2-(2-Fluoro-3-methoxyphenyl)-4-hydroxypyridine, 95% has a number of advantages for use in laboratory experiments. It is a stable compound with a long shelf life, and it is easily synthesized from readily available starting materials. In addition, it is a potent inhibitor of enzymes such as acetylcholinesterase and COX-2, making it useful for studying enzyme inhibition. However, it should be noted that 2-(2-Fluoro-3-methoxyphenyl)-4-hydroxypyridine, 95% is a synthetic compound and may have potential toxicity.

Future Directions

There are a number of potential future directions for the use of 2-(2-Fluoro-3-methoxyphenyl)-4-hydroxypyridine, 95%. It could be used to study the inhibition of other enzymes, or to develop new drugs. It could also be used to study the biochemical and physiological effects of enzyme inhibition, and to develop new therapeutic strategies for the treatment of diseases. Additionally, it could be used to develop new methods for synthesizing other compounds that have similar properties.

Synthesis Methods

2-(2-Fluoro-3-methoxyphenyl)-4-hydroxypyridine, 95% is synthesized by reacting 2-fluoro-3-methoxyphenyl-4-hydroxy pyridine with a base such as sodium hydroxide. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO). The reaction is typically conducted at room temperature and the product is isolated by filtration.

properties

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-11-4-2-3-9(12(11)13)10-7-8(15)5-6-14-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKRDKKXMGPKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692562
Record name 2-(2-Fluoro-3-methoxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-3-methoxyphenyl)-4-hydroxypyridine

CAS RN

1261984-50-2
Record name 2-(2-Fluoro-3-methoxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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